molecular formula C9H10ClN3S2 B2682228 {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride CAS No. 1274947-82-8

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride

Cat. No.: B2682228
CAS No.: 1274947-82-8
M. Wt: 259.77
InChI Key: DNNKWAODTMFUIB-YRNVUSSQSA-N
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Description

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring both amino and sulfanyl groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of prop-2-yn-1-ylsulfanylamine with thiophen-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: : Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

  • Industry: : The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride can be compared to other similar compounds, such as:

  • Indole derivatives: : These compounds share structural similarities and may have overlapping biological activities.

  • Thiophene derivatives:

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

prop-2-ynyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2.ClH/c1-2-5-14-9(10)12-11-7-8-4-3-6-13-8;/h1,3-4,6-7H,5H2,(H2,10,12);1H/b11-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFZUHYILKDJF-RVDQCCQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC(=NN=CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCS/C(=N/N=C/C1=CC=CS1)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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